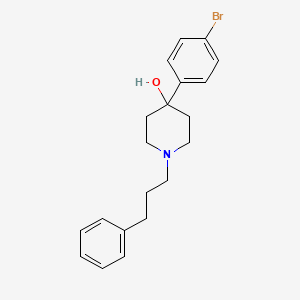

![molecular formula C16H17NO2 B5113847 N-[1-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5113847.png)

N-[1-(4-methoxyphenyl)ethyl]benzamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-[1-(4-Methoxyphenyl)ethyl]benzamide and related compounds often involves complex chemical processes. For example, novel benzamides, including those with methoxyphenyl groups, have been synthesized and evaluated for their pharmacological activities, indicating a good correlation between structure and activity across series of benzamides (Iwanami et al., 1981).

Molecular Structure Analysis

The molecular structure of N-[1-(4-Methoxyphenyl)ethyl]benzamide and its derivatives has been extensively studied using techniques such as X-ray diffraction and density functional theory (DFT) calculations. These studies help in understanding the geometrical parameters and electronic properties, such as HOMO and LUMO energies, contributing to the compound's reactivity and stability (Demir et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of N-[1-(4-Methoxyphenyl)ethyl]benzamide is influenced by its molecular structure. Studies involving molecular electrostatic potential (MEP) surface maps and potential energy surface (PES) scans have been conducted to estimate the chemical reactivity of such molecules, providing insights into their potential chemical transformations (Demir et al., 2015).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior under different conditions. For instance, polymorphic forms of benzamides can show different physical properties, influencing their biological activity and stability (Shishkina et al., 2022).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards other chemicals, are defined by the compound's molecular structure and functional groups. For benzamide derivatives, studies have shown how structural modifications can influence their chemical properties and interactions with biological receptors (Perrone et al., 2000).

Aplicaciones Científicas De Investigación

1. Application in Bischler–Napieralski Isoquinoline Synthesis

N-[2-(4-methoxyphenyl)ethyl]benzamides, closely related to N-[1-(4-methoxyphenyl)ethyl]benzamide, are used in the Bischler–Napieralski isoquinoline synthesis. This reaction typically yields 7-methoxy-1-phenyl-3,4-dihydroisoquinolines as a normal product and 6-methoxy-1-phenyl-3,4-dihydroisoquinolines as an abnormal reaction product. These compounds are significant in studying reaction mechanisms (Doi, Shirai & Sato, 1997).

2. Role in Neuroleptic Activity Studies

Benzamides like N-[2-(N-benzyl-N-methylamino)ethyl]-5-chloro-2-methoxy-4-(methylamino) benzamide have been studied for their potential neuroleptic activities. These compounds are evaluated for inhibitory effects on stereotyped behavior in animal models, contributing to understanding the structure-activity relationship in neuroleptic drugs (Iwanami et al., 1981).

3. Application in Alzheimer's Disease Research

Derivatives of N-[1-(4-methoxyphenyl)ethyl]benzamide, such as 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, have been used as selective serotonin 1A (5-HT(1A)) molecular imaging probes. These probes, in conjunction with positron emission tomography (PET), aid in quantifying 5-HT(1A) receptor densities in the living brains of Alzheimer's disease patients, thus contributing to neurodegenerative disease research (Kepe et al., 2006).

4. Analytical Method Development for Biological Samples

Analytical methods using liquid chromatography-tandem mass spectrometry have been developed to quantify benzamide analogs like 5-chloro-2-methoxy-N-[2-(4sulfamoylphenyl)ethyl]benzamide in biological samples. This is crucial for pharmacokinetic evaluation in medical research (Zalavadia, 2016).

5. Use in Materials Science for Organogels

Compounds like N,N'-di[N-(4-aminophenyl)-3,4,5-tris(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzamide]-1,7-di(4-tert-butylphenoxy)perylene-3,4;9,10-tetracarboxylic diimide, structurally related to N-[1-(4-methoxyphenyl)ethyl]benzamide, have been used in the design of novel organogels based on perylenetetracarboxylic diimides. This research contributes to understanding the gelating properties of these molecules and their applications in materials science (Wu et al., 2011).

Safety and Hazards

Propiedades

IUPAC Name |

N-[1-(4-methoxyphenyl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-12(13-8-10-15(19-2)11-9-13)17-16(18)14-6-4-3-5-7-14/h3-12H,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPICQDAXAGSODF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)OC)NC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(4-Methoxy-phenyl)-ethyl]-benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-acetylphenyl)-2-[(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5113774.png)

![N-(1-{1-[3-(2-furyl)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B5113783.png)

![1-[(2,5-dichlorophenyl)sulfonyl]-N-(2-hydroxyphenyl)-4-piperidinecarboxamide](/img/structure/B5113797.png)

![methyl 3-(4-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5113805.png)

![2-chloro-N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5113819.png)

![5-{3-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5113824.png)

![3-({[2-(3,4-diethoxyphenyl)ethyl]amino}methylene)-1,3-dihydro-2H-indol-2-one](/img/structure/B5113840.png)

![6-(2,5-dimethoxyphenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5113860.png)

![3-(2,4-dichlorophenyl)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acrylamide](/img/structure/B5113867.png)

![4-methyl-N-[2-(4-nitrophenoxy)-2-phenylethyl]benzenesulfonamide](/img/structure/B5113879.png)

![4-methoxy-N'-[4-methoxy-3-(phenoxymethyl)benzylidene]benzohydrazide](/img/structure/B5113885.png)